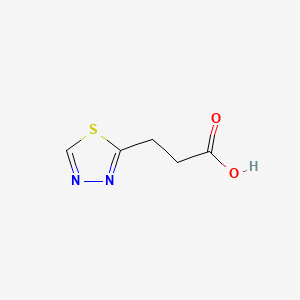

3-(1,3,4-Thiadiazol-2-yl)propanoic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

14501-20-3 |

|---|---|

Fórmula molecular |

C5H6N2O2S |

Peso molecular |

158.175 |

Nombre IUPAC |

3-(1,3,4-thiadiazol-2-yl)propanoic acid |

InChI |

InChI=1S/C5H6N2O2S/c8-5(9)2-1-4-7-6-3-10-4/h3H,1-2H2,(H,8,9) |

Clave InChI |

WZOLHHGBNBCABN-UHFFFAOYSA-N |

SMILES |

C1=NN=C(S1)CCC(=O)O |

Sinónimos |

1,3,4-Thiadiazolepropionic acid (8CI) |

Origen del producto |

United States |

Synthetic Methodologies for 3 1,3,4 Thiadiazol 2 Yl Propanoic Acid and Its Analogues

Retrosynthetic Analysis of the 3-(1,3,4-Thiadiazol-2-yl)propanoic Acid Scaffold

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnections are made across the bonds of the thiadiazole ring.

The most common and direct retrosynthetic approach involves a disconnection across the C-S and C=N bonds of the heterocycle. This leads to two key synthons: a dicarboxylic acid derivative and a sulfur-nitrogen synthon. This strategy points to starting materials like succinic acid or its more reactive anhydride (B1165640) and thiosemicarbazide (B42300). The forward reaction is a cyclocondensation, a widely used method for forming the 1,3,4-thiadiazole (B1197879) ring.

An alternative disconnection can be made at a single C-N bond, revealing an N-acylthiosemicarbazide intermediate. This intermediate is the product of a reaction between a succinic acid derivative (like a mono-ester or mono-acid chloride) and thiosemicarbazide. This intermediate can then undergo intramolecular cyclodehydration to form the target thiadiazole ring. This two-step process, often performed in a single pot, is a cornerstone of thiadiazole synthesis. sbq.org.br

These retrosynthetic pathways highlight that the propanoic acid side chain can be introduced as part of the initial acyclic backbone, typically by using succinic acid or its derivatives as the starting material.

Conventional Synthetic Routes to 1,3,4-Thiadiazole-Propanoic Acid Derivatives

Conventional synthesis relies on well-established, often robust, reactions that have been refined over decades. These methods typically involve thermal heating and common laboratory reagents.

The most prevalent method for synthesizing 2,5-disubstituted or 2-substituted-1,3,4-thiadiazoles is the cyclization of thiosemicarbazide with carboxylic acids or their derivatives. sbq.org.brjocpr.com This reaction is typically facilitated by a strong dehydrating agent. The general mechanism begins with the nucleophilic attack of the thiosemicarbazide on the carboxylic acid, forming an acylthiosemicarbazide intermediate. Subsequent acid-catalyzed intramolecular cyclization and dehydration yield the stable aromatic 1,3,4-thiadiazole ring. sbq.org.br

Commonly used dehydrating agents include phosphorus oxychloride (POCl₃), concentrated sulfuric acid (H₂SO₄), and polyphosphoric acid (PPA). jocpr.comchemmethod.com For the synthesis of 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoic acid, succinic acid would be reacted with thiosemicarbazide in the presence of one of these reagents. A study by Gaonkar et al. demonstrated the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles by refluxing aromatic carboxylic acids and thiosemicarbazide with POCl₃. More recently, a one-pot method using polyphosphate ester (PPE) as a milder additive has been developed, avoiding harsh reagents like POCl₃. nih.gov

Table 1: Examples of Cyclocondensation Reactions for 1,3,4-Thiadiazole Synthesis

| Carboxylic Acid | Reagent/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aromatic Carboxylic Acids | Thiosemicarbazide, POCl₃ | Reflux | 2-Amino-5-aryl-1,3,4-thiadiazole | jocpr.com |

| Benzoic Acid | Thiosemicarbazide, PPE, Chloroform | Reflux, 10h | 5-Phenyl-1,3,4-thiadiazol-2-amine | nih.gov |

| Acid Hydrazide Derivatives | Ammonium Thiocyanate, conc. HCl, Ethanol (B145695) | Reflux, 20h | Substituted Thiosemicarbazone | chemmethod.com |

| Substituted Thiosemicarbazone | Concentrated H₂SO₄ | 90°C, 2h | 2-Amino-1,3,4-thiadiazole derivative | chemmethod.com |

While specific examples detailing the use of succinic anhydride for the synthesis of this compound are not prevalent in the reviewed literature, its use can be inferred from general synthetic principles. Succinic anhydride, as a cyclic and more reactive derivative of succinic acid, is an excellent electrophile for reaction with nucleophiles like thiosemicarbazide.

The proposed reaction would involve the nucleophilic attack of the terminal amino group of thiosemicarbazide on one of the carbonyl carbons of succinic anhydride. This would lead to the opening of the anhydride ring to form an intermediate N-acylthiosemicarbazide, which possesses both the required sulfur atom and the propanoic acid moiety. Subsequent acid-catalyzed cyclodehydration of this intermediate, similar to the mechanism described previously, would yield the desired this compound. This approach offers the advantage of potentially milder reaction conditions compared to starting with the less reactive dicarboxylic acid.

Multi-step syntheses allow for the construction of more complex or specifically functionalized 1,3,4-thiadiazole derivatives. jocpr.com These protocols can involve the pre-formation of a key intermediate or the post-modification of the thiadiazole ring.

One common multi-step strategy involves the initial synthesis of an acid hydrazide from a carboxylic acid ester and hydrazine (B178648) hydrate. nih.gov This acid hydrazide can then be converted into a thiosemicarbazide derivative. For instance, reacting the acid hydrazide of a succinic acid monoester with an isothiocyanate would yield a 1,4-disubstituted thiosemicarbazide. This intermediate can then be cyclized under acidic conditions to form the 1,3,4-thiadiazole ring. A final hydrolysis step would convert the ester to the target carboxylic acid.

Another multi-step approach involves building upon a pre-existing thiadiazole core. nih.gov For example, 2-amino-5-mercapto-1,3,4-thiadiazole can serve as a versatile starting material. The thiol group can be alkylated with a reagent like ethyl 3-bromopropanoate. The resulting ester can then be hydrolyzed to afford the propanoic acid side chain. This method provides a modular way to introduce various side chains onto the thiadiazole scaffold. nih.gov

Advanced and Green Chemistry Methodologies in Thiadiazole Synthesis

Modern synthetic chemistry emphasizes the use of methodologies that are more efficient, produce less waste, and use less hazardous materials, aligning with the principles of green chemistry.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. For the synthesis of 1,3,4-thiadiazoles, microwave irradiation has been shown to dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields compared to conventional heating methods.

The synthesis of 1,3,4-thiadiazole derivatives via the cyclocondensation of carboxylic acids and thiosemicarbazide is particularly amenable to microwave heating. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to rapid and uniform heating of the reaction mixture. This avoids the prolonged exposure to high temperatures typical of conventional refluxing, which can lead to side reactions and degradation of products. Several reports describe the efficient synthesis of thiadiazole derivatives under microwave conditions, highlighting the "green" advantages of this technology, such as energy efficiency and reduced solvent use.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Thiadiazole Derivative

| Method | Reaction Time | Yield | Key Advantages |

|---|---|---|---|

| Conventional Heating (Reflux) | 4-6 hours | Moderate | Standard, well-established procedure |

| Microwave Irradiation | 5-10 minutes | High | Rapid reaction, improved yield, energy efficient |

Ultrasound-Assisted Synthetic Transformations

Ultrasound irradiation has emerged as a valuable green chemistry tool in the synthesis of 1,3,4-thiadiazole derivatives, offering advantages such as reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.net This technique utilizes acoustic cavitation to create localized hot spots with high temperatures and pressures, which can significantly accelerate chemical reactions. acs.org

A notable application of ultrasound in this context is the synthesis of 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids. In one study, a multicomponent reaction of 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, pyrazole-4-carbaldehyde, and 2-mercaptoacetic acid in ethanol was carried out under ultrasonic irradiation at 50 °C. chemicalbook.com This method afforded the desired products in excellent yields (91–97%) within a short timeframe of 55–65 minutes, demonstrating a significant improvement over silent reactions. acs.orgchemicalbook.com The process is also characterized by being catalyst-free, having high atom economy (94%), and excellent carbon efficiency (98%). chemicalbook.com

Another example involves the ultrasound-assisted synthesis of 1,3,4-thiadiazine derivatives under solvent-free conditions. researchgate.netnih.gov Thiocarbohydrazones were reacted with α-haloketones or α-haloesters under ultrasonic conditions to yield 1,3-thiazole and 1,3-thiazolinone derivatives, respectively. researchgate.netnih.gov The benefits of this sonochemical approach include greater purity of products, lower costs, high yields, and simplified workup procedures. researchgate.netnih.gov

Furthermore, ultrasound has been employed in the synthesis of various heterocyclic compounds incorporating the 1,3,4-thiadiazole moiety. For instance, the synthesis of novel pyrazoles and bipyrazoles has been shown to have improved rates and yields when conducted under ultrasonic irradiation compared to silent conditions. acs.org The use of ultrasound in conjunction with eco-friendly catalysts, such as chitosan-based biocatalysts, has also been reported for the synthesis of thiazole (B1198619) derivatives, highlighting the versatility of this energy source in promoting green synthetic methodologies. researchgate.net

Table 1: Ultrasound-Assisted Synthesis of 1,3,4-Thiadiazole Analogues

| Starting Materials | Product Type | Conditions | Yield (%) | Reference |

| 5-(substituted phenyl)-1,3,4-thiadiazol-2-amines, pyrazole-4-carbaldehyde, 2-mercaptoacetic acid | 1,3,4-Thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids | Ethanol, 50 °C, Ultrasound, 55-65 min | 91-97 | chemicalbook.com |

| Thiocarbohydrazones, α-haloketones/α-haloesters | 1,3-Thiazole and 1,3-Thiazolinone derivatives | Solvent-free, Ultrasound | High | researchgate.netnih.gov |

| 2-(1H-benzimidazol-2-yl)-3,3-bis(methylthio)acrylonitrile, various reactants | Novel pyrazoles and bipyrazoles | Ultrasound irradiation | Improved | acs.org |

| 2-(2-oxo-1,2-diphenylethylidene)hydrazine-1-carbothioamide, hydrazonoyl chlorides, 2-bromo-1-arylethan-1-ones | Novel thiazole derivatives | TCsSB catalyst, Ultrasound irradiation | High | researchgate.net |

Catalytic Approaches in Thiadiazole Ring Formation

The formation of the 1,3,4-thiadiazole ring often involves the cyclization of thiosemicarbazide or its derivatives with a carboxylic acid or a related functional group. This transformation is typically facilitated by the use of a catalyst, which can range from strong acids to milder reagents and, in some cases, metal-free oxidative systems.

Acid Catalysis is a prevalent method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The reaction involves the cyclocondensation of a carboxylic acid with thiosemicarbazide. sbq.org.br Various acidic catalysts are employed for this purpose, with phosphorus oxychloride (POCl₃) being a common choice. jocpr.commdpi.com The process generally involves heating the carboxylic acid and thiosemicarbazide in the presence of POCl₃. mdpi.com Other strong acids like concentrated sulfuric acid (H₂SO₄), methanesulfonic acid (MeSO₃H) in the presence of P₂O₅, and polyphosphoric acid (PPA) have also been utilized. sbq.org.br While effective, these methods can generate a significant amount of inorganic salt waste during neutralization, posing environmental concerns. sbq.org.br

To address the drawbacks of harsh acidic conditions, milder and more environmentally friendly catalytic systems have been developed. Polyphosphate ester (PPE) has been successfully used for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide. nih.govencyclopedia.pubresearchgate.netmdpi.com This method avoids the use of toxic reagents like POCl₃ and proceeds through the acylation of thiosemicarbazide followed by cyclodehydration. nih.govresearchgate.net The reaction is typically carried out by refluxing the reactants in the presence of PPE in a suitable solvent like chloroform. nih.gov

Metal-free oxidative cyclization represents another important catalytic approach. A transition-metal-free method involves the condensation of thiosemicarbazide with an aldehyde, followed by an iodine (I₂)-mediated oxidative C-S bond formation to yield 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org This scalable method is compatible with a range of aldehydes. organic-chemistry.org In a different metal-free approach, 2,5-disubstituted 1,3,4-thiadiazoles can be synthesized via a three-component cyclization of 2-methylquinolines, arylhydrazides, and elemental sulfur. rsc.org

Furthermore, photocatalytic methods are emerging as a green alternative. A chemodivergent synthesis of 2-amino-1,3,4-thiadiazoles can be achieved from isothiocyanates and hydrazones under metal-free photocatalytic conditions, where the choice of a neutral or acidic reaction medium dictates the product outcome. organic-chemistry.org

Table 2: Catalytic Methods for 1,3,4-Thiadiazole Ring Formation

| Reactants | Catalyst/Reagent | Product Type | Key Features | Reference |

| Carboxylic acid, Thiosemicarbazide | POCl₃, H₂SO₄, PPA | 2-Amino-5-substituted-1,3,4-thiadiazoles | Conventional acid catalysis | sbq.org.brjocpr.commdpi.com |

| Carboxylic acid, Thiosemicarbazide | Polyphosphate Ester (PPE) | 2-Amino-1,3,4-thiadiazoles | Milder, one-pot synthesis | nih.govencyclopedia.pubresearchgate.netmdpi.com |

| Thiosemicarbazide, Aldehyde | Iodine (I₂) | 2-Amino-substituted 1,3,4-thiadiazoles | Metal-free oxidative cyclization | organic-chemistry.org |

| 2-Methylquinolines, Arylhydrazides, Elemental sulfur | None | 2,5-Disubstituted 1,3,4-thiadiazoles | Metal-free, three-component reaction | rsc.org |

| Isothiocyanates, Hydrazones | Photocatalyst | 2-Amino-1,3,4-thiadiazoles | Metal-free, green chemistry approach | organic-chemistry.org |

Solvent-Free and Environmentally Benign Synthetic Strategies

In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign synthetic routes for 1,3,4-thiadiazole derivatives. These methods aim to minimize or eliminate the use of hazardous organic solvents, reduce energy consumption, and simplify reaction procedures.

One prominent solvent-free approach involves conducting reactions under microwave irradiation. For instance, the synthesis of hydrazinyl thiazoles can be achieved by reacting a mixture of aryl ketones, thiosemicarbazide, and substituted phenacyl bromides in a one-pot fashion under microwave irradiation without any solvent or catalyst. organic-chemistry.org This method offers rapid reaction times, often in the range of seconds to a few minutes. organic-chemistry.org

Another example of a solvent-free method is the synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidine and other 1,3,4-thiadiazole analogues using various electrophilic reagents without a solvent. mdpi.com This approach has been shown to be effective and can lead to products with interesting biological activities. mdpi.com

The use of water as a green solvent is another key strategy. The synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles has been reported from the reaction of dithiocarbamates and α-halocarbonyl compounds using water as the solvent, without the need for a catalyst. organic-chemistry.org Similarly, the synthesis of certain thiazole derivatives has been achieved in aqueous media. organic-chemistry.org

Furthermore, the concept of "on-water" synthesis, where the reaction is carried out in a heterogeneous mixture of organic reactants and water, has been applied to the synthesis of thiazole derivatives. These reactions often proceed faster than in organic solvents or under solvent-free conditions.

The development of recyclable catalysts is another cornerstone of environmentally benign synthesis. Chitosan and its derivatives have been explored as eco-friendly, biodegradable, and reusable biocatalysts for the synthesis of thiazole derivatives under ultrasonic irradiation. researchgate.net

Chemical Transformations and Functionalization of the Scaffold

Derivatization at the Propanoic Acid Carboxyl Group

The propanoic acid moiety of this compound offers a versatile handle for chemical modification, primarily through reactions of the carboxyl group. These transformations are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which can in turn influence its biological activity. Common derivatizations include the formation of esters and amides.

Esterification of the carboxylic acid can be achieved through standard procedures, such as reaction with an alcohol in the presence of an acid catalyst. While specific examples for this compound are not extensively detailed in the provided context, the general principles of ester formation on heterocyclic carboxylic acids are well-established.

Amide formation is a particularly important derivatization, as the resulting amide bond can introduce new interaction points for biological targets. The synthesis of amides from this compound would typically involve activation of the carboxylic acid, for example, by conversion to an acid chloride or by using a coupling agent, followed by reaction with a primary or secondary amine. A new series of 1,3,4-thiadiazole derivatives were synthesized using thiosemicarbazide and propanoic acid as precursors, and these were evaluated for their potential in treating Alzheimer's disease. mdpi.com This suggests that derivatization of the propanoic acid is a key strategy in the development of new therapeutic agents.

In a broader context, the synthesis of amide derivatives of 5-aryl-substituted 1,3,4-thiadiazole-2-amines has been reported as a strategy to develop inhibitors of focal adhesion kinase (FAK). nih.gov Although this example pertains to an amino group on the thiadiazole ring, it highlights the importance of amide linkages in modulating the biological activity of thiadiazole-containing compounds. The synthesis of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides has also been explored for analgesic and anti-inflammatory activities. jocpr.com

Table 3: Potential Derivatizations at the Propanoic Acid Carboxyl Group

| Reaction Type | Reagents | Product Type | Potential Application |

| Esterification | Alcohol, Acid catalyst | Ester | Modulation of lipophilicity and pharmacokinetic properties |

| Amide Formation | Amine, Coupling agent (e.g., EDC, DCC) or Acid chloride | Amide | Introduction of new hydrogen bonding sites, Bioisosteric replacement |

Functionalization of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms and a sulfur atom. chemicalbook.com This electronic nature dictates its reactivity towards various reagents.

Electrophilic Substitution: The unsubstituted 1,3,4-thiadiazole ring is generally unreactive towards electrophilic substitution reactions such as nitration, sulfonation, and Friedel-Crafts acylation. nih.gov The low electron density at the carbon atoms (C2 and C5) makes them resistant to attack by electrophiles. chemicalbook.comnih.gov However, the presence of a strong electron-donating group, such as an amino group at the C2 or C5 position, can activate the ring towards electrophilic attack. For instance, 2-amino-1,3,4-thiadiazoles can undergo bromination at the C5 position when treated with bromine in acetic acid. nih.gov The nitrogen atoms of the ring, being the sites of higher electron density, are susceptible to electrophilic attack, leading to quaternization (alkylation or acylation at a ring nitrogen). researchgate.netnih.gov

Nucleophilic Substitution: The electron-deficient nature of the carbon atoms in the 1,3,4-thiadiazole ring makes them susceptible to nucleophilic attack, especially when a good leaving group is present at the C2 or C5 position. chemicalbook.com For example, a halogen atom at one of these positions can be displaced by various nucleophiles.

Ring-fused Systems: A common strategy for functionalizing the 1,3,4-thiadiazole scaffold is through the formation of fused ring systems. For example, 2-amino-1,3,4-thiadiazoles can react with α-haloketones to form imidazo[2,1-b] nih.govresearchgate.netorganic-chemistry.orgthiadiazoles. researchgate.net These fused systems often exhibit a broad spectrum of biological activities. researchgate.net Similarly, reaction with dicarbonyl compounds can lead to the formation of various other fused heterocyclic systems. nih.gov

Functional Group Interconversions: Substituents on the 1,3,4-thiadiazole ring can be chemically modified. For instance, a 2-amino group can be converted to a diazonium salt, which can then undergo various reactions to introduce other functional groups. researchgate.net It can also be acylated to form amides or react with aldehydes to form Schiff bases. jocpr.commdpi.com

Table 4: Reactivity of the 1,3,4-Thiadiazole Ring

| Reaction Type | Position of Attack | Required Conditions/Substituents | Product Type | Reference |

| Electrophilic Substitution (Bromination) | C5 | 2-Amino substituent, Bromine in acetic acid | 5-Bromo-2-amino-1,3,4-thiadiazole | nih.gov |

| Electrophilic Attack (Quaternization) | N3 or N4 | Alkylating or acylating agent | 1,3,4-Thiadiazolium salt | researchgate.netnih.gov |

| Nucleophilic Substitution | C2 or C5 | Good leaving group (e.g., halogen) | Substituted 1,3,4-thiadiazole | chemicalbook.com |

| Ring Annulation | N/A | 2-Amino group, α-haloketone | Imidazo[2,1-b] nih.govresearchgate.netorganic-chemistry.orgthiadiazole | researchgate.net |

| Diazotization | 2-Amino group | Sodium nitrite, Hydrochloric acid (0-5 °C) | Diazonium salt | researchgate.net |

Linker Chemistry and Scaffold Modification Strategies

The 1,3,4-thiadiazole scaffold serves as a valuable platform for the design and synthesis of new molecules with potential therapeutic applications. mdpi.com A key strategy in this endeavor is the use of linker chemistry to connect the thiadiazole ring to other pharmacophoric groups, creating hybrid molecules with potentially enhanced or novel biological activities. nih.gov

Amide and Acetamide (B32628) Linkers: These are frequently used to connect the thiadiazole ring to other cyclic systems. For example, piperazine (B1678402) rings have been attached to the 1,3,4-thiadiazole core via an acetamide linker, resulting in compounds with antiproliferative activity. mdpi.com

Imine (Schiff Base) Linkers: The reaction of an amino-substituted thiadiazole with an aldehyde or ketone results in the formation of an imine linkage. This has been used to connect the thiadiazole scaffold to other heterocyclic systems, such as in the synthesis of compounds with a 3,4-diphenylthiazole moiety attached via an imine linker. nih.gov

Thioether Linkers: The thiol group of 2-mercapto-1,3,4-thiadiazole derivatives can be used to create thioether linkages to other molecular fragments.

Direct C-C and C-N Bonds: In some cases, the thiadiazole ring is directly linked to another aromatic or heterocyclic ring without a flexible linker. For example, Suzuki cross-coupling reactions have been used to synthesize conjugates of 1,3,4-thiadiazole and 4-N,N-dimethylaminoquinazoline.

Scaffold modification strategies often involve the replacement of one heterocyclic ring with another to study structure-activity relationships (SAR). For instance, replacing a thiazole ring with a 1,3,4-thiadiazole ring has been shown to switch the inhibitory activity of a compound from one kinase to another, demonstrating the profound impact of the core scaffold on biological selectivity. acs.org Similarly, the replacement of a 1,3,4-thiadiazole with a 1,3,4-oxadiazole (B1194373) has been shown to lead to a drastic drop in the pharmacological activity of a series of compounds, highlighting the key role of the thiadiazole scaffold. mdpi.com

These strategies of linker chemistry and scaffold modification are integral to the process of lead optimization in drug discovery, allowing for the fine-tuning of the biological activity and pharmacokinetic properties of 1,3,4-thiadiazole-based compounds.

Novel Synthetic Routes and Methodological Innovations

In recent years, significant efforts have been directed towards the development of novel synthetic strategies for 1,3,4-thiadiazole derivatives that offer advantages over classical methods, such as improved yields, milder reaction conditions, and the use of less toxic reagents. These innovations are crucial for the efficient preparation of complex molecules like this compound and its analogues.

One of the most promising innovative approaches involves the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide using polyphosphate ester (PPE) as a cyclizing agent. nih.govencyclopedia.pub This method avoids the use of harsh and toxic dehydrating agents like phosphorus oxychloride (POCl₃) or sulfuric acid. nih.govresearchgate.net The reaction proceeds by refluxing the carboxylic acid and thiosemicarbazide in the presence of PPE, typically in a solvent like chloroform. nih.gov This approach is notable for its operational simplicity and the formation of the thiadiazole ring in a single step. nih.govencyclopedia.pub

Another area of innovation is the use of dicarboxylic acids as starting materials to synthesize bis-thiadiazole compounds. For instance, the reaction of 1,1-cyclopropane dicarboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride has been shown to yield 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. nih.gov This suggests that dicarboxylic acids like succinic acid could be employed to synthesize precursors to this compound.

Furthermore, the reaction of thiosemicarbazide with cyclic anhydrides, such as phthalic anhydride, in refluxing glacial acetic acid has been reported to yield corresponding thiosemicarbazide-dicarboxylic acid derivatives. nih.gov While the reaction of succinic anhydride with thiosemicarbazones can lead to a mixture of products, under controlled conditions, it could potentially be a route to the desired propanoic acid-substituted thiadiazole. researchgate.net

The synthesis of substituted 1,3,4-thiadiazole-2-carboxylic acids has also been an area of interest, although these compounds can be unstable and prone to decarboxylation. nih.gov This highlights a potential challenge in the synthesis and isolation of the target compound.

Detailed research findings on some of these novel synthetic routes are summarized in the interactive data table below.

Interactive Data Table: Novel Synthetic Routes to 1,3,4-Thiadiazole Analogues

| Starting Material(s) | Reagents & Conditions | Product | Key Findings & Innovations | Reference(s) |

| Carboxylic Acid, Thiosemicarbazide | Polyphosphate Ester (PPE), Chloroform, Reflux | 2-Amino-1,3,4-thiadiazole derivatives | One-pot synthesis avoiding toxic reagents like POCl₃. Milder reaction conditions. | nih.govencyclopedia.pub |

| 1,1-Cyclopropane Dicarboxylic Acid, Thiosemicarbazide | Phosphorous Oxychloride, Reflux | 1,1-Bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane | Demonstrates the use of dicarboxylic acids to form bis-thiadiazole structures. | nih.gov |

| 4,5-Dichlorophthalic Anhydride, Thiosemicarbazide | Glacial Acetic Acid, Reflux | 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic Acid | Shows the reactivity of cyclic anhydrides with thiosemicarbazide to form dicarboxylic acid precursors. | nih.gov |

| Thiosemicarbazide, Ethyl Oxalyl Monochloride | POCl₃ | 5-Amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester | A method for the direct introduction of a carboxylic acid ester group at the 2-position. | nih.gov |

| (2S)-3-(Benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoic acid, Pyridine-2-carboxylic acid hydrazide | Carbonyldiimidazole (CDI), then Lawesson's Reagent | 2,5-Disubstituted-1,3,4-thiadiazole derivative | Synthesis starting from a propanoic acid derivative to build a complex thiadiazole structure. | researchgate.net |

Structural Characterization and Advanced Analytical Techniques

Spectroscopic Analysis for Structure Elucidation

Spectroscopic methods are fundamental to elucidating the structure of 3-(1,3,4-Thiadiazol-2-yl)propanoic acid, with each technique offering unique insights into its molecular architecture.

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, both ¹H and ¹³C NMR are used to map out the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The propanoic acid chain gives rise to two characteristic signals, both expected to be triplets due to splitting by the adjacent methylene (B1212753) group. The single proton on the 1,3,4-thiadiazole (B1197879) ring would appear as a singlet, typically at a downfield chemical shift due to the electron-withdrawing nature of the heterocyclic ring. The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show five distinct signals: one for the carbonyl carbon of the acid, two for the methylene carbons of the alkyl chain, and two for the carbons of the thiadiazole ring. The chemical shifts for the thiadiazole ring carbons are typically observed in the downfield region, often between 160 and 180 ppm. mdpi.com The carbonyl carbon also appears in this region, generally above 170 ppm. jocpr.com

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -COOH | 10.0 - 12.0 | Broad Singlet |

| Thiadiazole-H (C5-H) | ~8.5 - 9.5 | Singlet | |

| -CH₂- (alpha to ring) | ~3.4 | Triplet | |

| -CH₂- (alpha to COOH) | ~2.9 | Triplet | |

| ¹³C NMR | C=O (Carboxylic Acid) | ~172 | - |

| C2-Thiadiazole | ~168 | - | |

| C5-Thiadiazole | ~155 | - | |

| -CH₂- (alpha to ring) | ~32 | - | |

| -CH₂- (alpha to COOH) | ~25 | - |

IR spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the key functional groups are the carboxylic acid and the thiadiazole ring. The IR spectrum would be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, which typically overlaps with the C-H stretching bands. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is also a key diagnostic peak. The thiadiazole ring contributes absorptions from C=N and C-S stretching vibrations. mdpi.comnih.gov

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| C=O Stretch | 1700 - 1725 | |

| Alkyl Chain | C-H Stretch | 2850 - 2960 |

| C-H Bend | 1375 - 1465 | |

| Thiadiazole Ring | C=N Stretch | 1600 - 1650 |

| C-S Stretch | 600 - 800 |

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The molecular formula of this compound is C₅H₆N₂O₂S, giving it a molecular weight of approximately 174.19 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 174. docbrown.info The fragmentation of carboxylic acids is well-characterized and often involves the loss of key neutral fragments. chemguide.co.uk Common fragmentation pathways for this molecule would include the loss of the hydroxyl radical (•OH, mass 17) to give a peak at m/z 157, and the loss of the entire carboxyl group (•COOH, mass 45) to yield a prominent peak at m/z 129. docbrown.infochim.lu Further fragmentation of the propanoic chain can also occur.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 174 | [C₅H₆N₂O₂S]⁺ (Molecular Ion) | - |

| 157 | [C₅H₅N₂OS]⁺ | •OH |

| 129 | [C₄H₅N₂S]⁺ | •COOH |

| 101 | [C₃H₃N₂S]⁺ | •CH₂COOH |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The 1,3,4-thiadiazole ring, being an aromatic heterocycle, contains π-electrons that can be excited to higher energy levels (π→π* transitions) upon absorption of UV light. dergipark.org.tr The carbonyl group of the carboxylic acid also possesses non-bonding electrons (n) which can undergo n→π* transitions. researchgate.net Therefore, the UV-Vis spectrum of this compound is expected to show absorption maxima in the ultraviolet region, reflecting these electronic transitions.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is an analytical technique that provides the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. researchgate.net This method is considered the gold standard for unambiguous structure determination. mdpi.commdpi.com

As of the current literature survey, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible databases. The determination of its crystal structure would provide definitive information on its molecular conformation and the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, that govern its solid-state packing.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of synthesized compounds.

For this compound, High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. A reversed-phase HPLC method would be suitable, likely using a C18 column with a mobile phase consisting of a buffered aqueous solution (e.g., phosphate (B84403) buffer or water with trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netpensoft.net Detection would typically be performed using a UV detector set at a wavelength where the thiadiazole chromophore absorbs. This method allows for the separation of the target compound from starting materials, by-products, and other impurities, enabling its quantification and purity verification. researchgate.net Column chromatography on silica (B1680970) gel is also commonly employed for the preparative purification of thiadiazole derivatives. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the purity assessment of synthesized chemical compounds. For this compound, HPLC would be employed to separate the target compound from any starting materials, by-products, or other impurities. A typical HPLC analysis would involve a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase.

Hypothetical HPLC Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | Dependent on specific conditions |

Thin-Layer Chromatography (TLC) and Column Chromatography

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the purity of a substance. For the analysis of this compound, a silica gel plate would serve as the stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A mixture of a polar solvent, such as ethyl acetate, and a non-polar solvent, like hexane, is commonly used. The polarity of the solvent system is adjusted to obtain a retention factor (Rf) value that allows for clear visualization and separation. Due to the carboxylic acid group, a small amount of acetic or formic acid is often added to the eluent to reduce tailing of the spot on the TLC plate.

Column chromatography is a preparative technique used for the purification of chemical compounds. If the synthesis of this compound results in a mixture of products, column chromatography using silica gel as the stationary phase would be an effective purification method. The solvent system used for elution would be similar to that developed for TLC analysis, typically starting with a less polar eluent and gradually increasing the polarity to elute the desired compound. The fractions collected from the column would be analyzed by TLC to identify those containing the pure product.

Typical TLC and Column Chromatography Systems:

| Technique | Stationary Phase | Mobile Phase (Eluent) | Visualization |

| TLC | Silica Gel 60 F254 | Ethyl Acetate/Hexane (e.g., 1:1) with 1% Acetic Acid | UV light (254 nm), Potassium Permanganate stain |

| Column | Silica Gel (60-120 mesh) | Gradient of Hexane and Ethyl Acetate | TLC analysis of fractions |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a newly synthesized compound like this compound, elemental analysis provides crucial evidence for its chemical formula, C5H6N2O2S. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared with the theoretically calculated values based on the molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, is considered a confirmation of the compound's elemental composition and purity.

Theoretical vs. Found Elemental Composition:

| Element | Theoretical % | Found % |

| Carbon (C) | 34.48 | Data not available |

| Hydrogen (H) | 3.47 | Data not available |

| Nitrogen (N) | 16.08 | Data not available |

| Sulfur (S) | 18.41 | Data not available |

The synthesis and characterization of novel compounds often rely on a combination of these analytical techniques to ensure the structural integrity and purity of the final product. While specific published data for this compound is limited, the application of these standard methods is a cornerstone of synthetic and analytical chemistry.

Computational and Theoretical Investigations of 3 1,3,4 Thiadiazol 2 Yl Propanoic Acid Derivatives

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer deep insights into the molecular geometry, electronic distribution, and reactivity of 3-(1,3,4-thiadiazol-2-yl)propanoic acid derivatives. These studies are fundamental to understanding the structure-activity relationships of these compounds.

Density Functional Theory (DFT) has been widely employed to investigate the three-dimensional arrangement of atoms and the electronic properties of 1,3,4-thiadiazole (B1197879) derivatives. nih.govresearchgate.net By using basis sets such as B3LYP/6-311++G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles of the optimized molecular structures. nih.govresearchgate.net These geometric parameters are crucial for understanding the steric and electronic effects of different substituents on the thiadiazole ring and the propanoic acid side chain.

DFT calculations also provide a basis for understanding the reactivity of these molecules. Theoretical calculations have been used to analyze the chemical and electronic properties of novel 1,3,4-thiadiazole compounds. dergipark.org.tr The insights from these calculations are valuable for predicting how these molecules will interact with biological targets. researchgate.net For instance, the calculated distribution of electron density can indicate which parts of the molecule are more likely to engage in electrostatic interactions or hydrogen bonding. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| Total Energy (a.u.) | -850.123 | Indicates the stability of the molecule. |

| Dipole Moment (Debye) | 3.45 | Reflects the overall polarity of the molecule. |

| HOMO Energy (eV) | -6.78 | Relates to the electron-donating ability. |

| LUMO Energy (eV) | -1.23 | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 5.55 | Indicates chemical reactivity and stability. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and electronic transitions of a molecule. nih.gov

For 1,3,4-thiadiazole derivatives, a smaller HOMO-LUMO gap generally suggests higher reactivity and a greater propensity for electron transfer. nih.gov The introduction of different substituents on the thiadiazole ring can modulate the HOMO and LUMO energy levels and, consequently, the energy gap. For example, electronegative substituents like nitro groups have been shown to reduce the HOMO-LUMO energy gap, leading to a bathochromic shift in the UV absorption wavelength. dergipark.org.tr This tunability of the electronic properties is a key aspect in the design of 1,3,4-thiadiazole derivatives for specific applications. DFT studies have shown that selected 1,3,4-thiadiazole derivatives possess suitable HOMO-LUMO energy gaps for stable drug-receptor interactions. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool derived from DFT calculations that illustrates the charge distribution within a molecule. nih.gov The MEP surface displays regions of negative potential (typically colored in shades of red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and susceptible to nucleophilic attack.

For 1,3,4-thiadiazole derivatives, MEP maps can identify the most likely sites for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target. The nitrogen atoms of the thiadiazole ring and the oxygen atoms of the carboxylic acid group are typically regions of negative electrostatic potential, making them potential hydrogen bond acceptors. Understanding the MEP is crucial for predicting the binding orientation of these molecules within a receptor's active site.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor recognition.

Molecular docking simulations have been successfully applied to predict the binding affinities of 1,3,4-thiadiazole derivatives with various biological targets. For instance, derivatives of this compound have been investigated as potential agonists for the free fatty acid receptor 1 (GPR40), a target for type 2 diabetes. mdpi.com Docking studies can provide a docking score, which is an estimation of the binding free energy, allowing for the ranking of different compounds based on their predicted potency. researchgate.net

In other studies, 1,3,4-thiadiazole derivatives have been docked into the active sites of enzymes like pantothenate synthetase and glycylpeptide N-tetradecanoyl transferase to evaluate their potential as anti-tubercular and anti-fungal agents. jpsionline.com The results of these simulations help in identifying promising lead compounds for further experimental validation. For example, certain 1,3,4-thiadiazole derivatives have shown high binding affinities for their target proteins, comparable to or even better than known drugs. mdpi.com

Table 2: Representative Molecular Docking Results for 1,3,4-Thiadiazole Derivatives (Note: Data is illustrative and compiled from studies on various 1,3,4-thiadiazole derivatives targeting different proteins.)

| Compound Derivative | Target Protein | Docking Score (kcal/mol) | Reference Drug Score (kcal/mol) |

|---|---|---|---|

| Thiadiazole Derivative A | EGFR Tyrosine Kinase | -10.8 | -7.1 (Harmine) |

| Thiadiazole Derivative B | TGF-β Type I Receptor Kinase | -9.5 | -8.2 (Reference Inhibitor) |

| Thiadiazole Derivative C | Pantothenate Synthetase (Anti-TB) | -9.7 | -5.6 (Isoniazid) |

| Thiadiazole Derivative D | Glycylpeptide N-tetradecanoyl Transferase (Anti-fungal) | -10.8 | -7.3 (Fluconazole) |

Beyond predicting binding affinity, molecular docking provides a detailed picture of the interactions between a ligand and its receptor at the atomic level. This includes identifying key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that stabilize the ligand-protein complex. nih.gov For example, docking studies of a potent imidazo[2,1-b] researchgate.netjpsionline.comresearchgate.netthiadiazole derivative with the TGF-β type I receptor kinase domain revealed strong hydrogen bonding with specific amino acid residues like Ser280 and Tyr282, as well as hydrophobic interactions with several other residues. nih.gov

The elucidation of these binding modes is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. By understanding which functional groups on the this compound scaffold are critical for binding, medicinal chemists can make targeted modifications to improve the compound's pharmacological profile. The insights gained from these computational studies are invaluable for advancing the development of 1,3,4-thiadiazole-based therapeutic agents. nih.govnih.gov

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a pivotal technique in computational drug design that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target and elicit a response. nih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic regions, and charged centers. nih.gov For the 1,3,4-thiadiazole scaffold, this approach has proven valuable. For instance, the 1,3,4-thiadiazole ring has been explored as a bioisosteric replacement for a phenyl ring within the 3-arylpropionic acid pharmacophore, which is common in agonists of the G protein-coupled receptor GPR40. researchgate.net

Virtual screening is a computational method that leverages pharmacophore models to search large databases of chemical compounds for molecules that match the defined features and are therefore likely to bind to the target of interest. researchgate.net This process allows researchers to prioritize a smaller, more manageable number of compounds for synthesis and experimental testing.

The typical workflow for these approaches involves several key steps:

Model Generation: A pharmacophore model is constructed, often based on the structure of a known active ligand complexed with its target protein (structure-based) or by aligning a set of known active molecules (ligand-based). nih.govnih.gov For example, a model to find inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) was generated using its crystal structure with the known inhibitor tivozanib. nih.gov

Database Screening: The generated pharmacophore model is used as a 3D query to screen large compound libraries, such as the ZINC15 database, to identify "hits" that fit the model's spatial and chemical constraints. nih.gov

Hit Filtering and Refinement: The initial hits are often subjected to further computational filters, such as molecular docking simulations and evaluation of physicochemical properties, to refine the selection and predict binding affinity and drug-likeness. nih.govnih.gov

This combined strategy of pharmacophore modeling and virtual screening has been successfully applied to identify novel 1,3,4-thiadiazole derivatives with potential therapeutic activities, including as inhibitors of VEGFR-2. nih.govnih.gov

In Silico Prediction of Molecular Descriptors Relevant to Biological Activity

Topological Polar Surface Area (TPSA) is a descriptor that calculates the surface area of a molecule occupied by polar atoms (typically oxygen and nitrogen). It is a strong indicator of a drug's ability to permeate cell membranes and is often used to predict oral bioavailability. A lower TPSA is generally associated with better membrane permeability.

Lipophilicity, commonly estimated as the calculated Logarithm of the Partition coefficient (cLogP), measures a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. This property is critical for membrane transport and interaction with hydrophobic binding pockets in target proteins. An optimal cLogP value is crucial, as excessively high or low values can negatively impact absorption and distribution. These parameters are frequently assessed against criteria like Lipinski's Rule of Five to evaluate a compound's potential as an orally active drug. mdpi.com

Below is a table of computed molecular descriptors for a related thiadiazole derivative.

| Compound Name | Molecular Formula | TPSA (Ų) | cLogP / XLogP3-AA |

| 3-(4-Propyl-1,2,3-thiadiazol-5-yl)propanoic acid | C₈H₁₂N₂O₂S | 91.3 | 1.4 |

Data sourced from PubChem for an illustrative, structurally related compound. nih.gov

Molecular flexibility is a key determinant of a ligand's ability to adopt the optimal conformation required for binding to a receptor's active site. This flexibility is primarily governed by the number of rotatable bonds within the molecule. A rotatable bond is defined as any single bond, not in a ring, that connects two non-hydrogen atoms.

In the context of this compound, the propanoic acid side chain provides significant conformational flexibility. While a high degree of flexibility can be advantageous for binding, an excessive number of rotatable bonds (typically >10) can be detrimental to bioavailability due to the entropic penalty paid upon binding. Therefore, medicinal chemists often aim for a balance. The analysis of rotatable bonds is a standard component of in silico drug-likeness assessments. nih.gov

The table below shows the rotatable bond count for a related thiadiazole derivative.

| Compound Name | Molecular Formula | Rotatable Bond Count |

| 3-(4-Propyl-1,2,3-thiadiazol-5-yl)propanoic acid | C₈H₁₂N₂O₂S | 5 |

Data sourced from PubChem for an illustrative, structurally related compound. nih.gov

Analysis of Intra- and Intermolecular Non-Covalent Interactions

The crystal packing and supramolecular architecture of thiadiazole derivatives are heavily influenced by a network of weak intra- and intermolecular non-covalent interactions. nih.gov These interactions are critical for the stabilization of the solid-state structure and can provide insights into the types of interactions these molecules might form with biological targets. nih.gov

Computational and crystallographic studies on closely related heterocyclic systems, such as 1,2,4-triazolo[3,4-b] researchgate.netnih.govacs.orgthiadiazoles, have elucidated the specific nature of these forces. nih.govacs.org Common interactions observed include:

Hydrogen Bonds: Conventional and unconventional hydrogen bonds are prevalent. For example, intermolecular C–H···N interactions can link molecules into chains or cyclic dimers. nih.govacs.org

Halogen Bonds: When halogen substituents are present on attached phenyl rings, interactions such as C–H···Cl can contribute to crystal packing. acs.org

Chalcogen Bonds: Short contacts between the sulfur atom of the thiadiazole ring and a nitrogen atom of an adjacent molecule (C=S···N) have been reported, representing a form of chalcogen bonding. nih.govacs.org

Intramolecular Contacts: Planarity between the thiadiazole core and its substituents can be maintained by intramolecular contacts, such as those observed between the thiadiazole sulfur and a halogen atom (S···Cl or S···F) on an adjacent ring. acs.org

π-Interactions: Unconventional lp···π (lone pair-pi) interactions have also been identified in some related crystal structures. nih.gov

Energy framework analysis reveals that these interactions are driven by a combination of electrostatic and dispersion forces, with their relative contributions varying depending on the specific nature of the interaction. acs.org

Structure Activity Relationship Sar Studies and Mechanistic Biological Insights

Systematic Variation of Substituents and Their Impact on Activity

Structure-Activity Relationship (SAR) studies have been pivotal in optimizing the biological activity of 1,3,4-thiadiazole (B1197879) derivatives. These studies involve the systematic modification of different parts of the molecule to observe the resulting changes in potency and efficacy.

For instance, in the development of anticancer agents, the nature of the substituent on the C-5 phenyl ring of the 1,3,4-thiadiazole core has been shown to be crucial for cytotoxic activity. mdpi.com The introduction of specific functional groups can significantly enhance biological effects. For example, incorporating a trifluoromethyl (CF3) group into the molecular structure has been associated with a significant increase in biological activity in certain series of compounds. mdpi.com

In the context of anti-inflammatory agents targeting cyclooxygenase (COX) enzymes, SAR studies have revealed that substitutions on the thiadiazole ring can dictate both potency and selectivity. For example, in a series of 1,3,4-thiadiazole-thiazolidinone hybrids, the nature of the aldehyde used in the Knoevenagel condensation to produce 5-alk/arylidene derivatives significantly impacted their dual inhibitory activity against COX-2 and 15-lipoxygenase (15-LOX). researchgate.net Specifically, a derivative with a 4-chlorobenzylidene moiety (6l) emerged as a highly potent and selective COX-2 inhibitor. researchgate.net

Furthermore, in the design of agonists for the human secretin receptor (hSecR), modifications to a phenyl ring attached to the thiadiazole scaffold had a major impact on potency. nih.gov Substitution at the C-4' position of this phenyl ring was found to be more favorable than at the C-3' position. nih.gov Interestingly, both electron-withdrawing (e.g., CF3) and electron-donating (e.g., t-Bu) groups at the C-4' position resulted in compounds with sub-micromolar potencies. nih.gov

The following table summarizes key SAR findings for various 1,3,4-thiadiazole derivatives.

| Compound Series | Biological Target | Key Structural Modification | Impact on Activity | Reference |

|---|---|---|---|---|

| Fluorinated pyrazol[3,4-d]pyrimidines with 1,3,4-thiadiazole | Anticancer | Substitution of H at pyrazole (B372694) position 1 with a phenyl group; incorporation of CF3 group. | Increased anticancer activity. | mdpi.com |

| 1,3,4-thiadiazole-thiazolidinone hybrids | COX-2/15-LOX | 5-alk/arylidene substitutions, specifically a 4-chlorobenzylidene moiety. | Potent and selective dual inhibition. | researchgate.net |

| 1,3,4-thiadiazole agonists | Human Secretin Receptor (hSecR) | Substitution at the C-4' position of a phenyl ring attached to the thiadiazole. | Increased agonist potency. | nih.gov |

| Thiadiazole-thiazole hybrids | Anticancer (HepG2-1 cells) | CO2Et group at position 2 of the 1,3,4-thiadiazole ring. | Enhanced anticancer activity compared to CONHPh, COCH3, or Ph groups. | tandfonline.com |

Bioisosteric Replacement Strategies in the Design of Analogues

Bioisosteric replacement is a powerful strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The 1,3,4-thiadiazole ring itself is considered a bioisostere of the 1,3,4-oxadiazole (B1194373) and pyrimidine (B1678525) rings. nih.govnih.gov

The importance of the 1,3,4-thiadiazole scaffold for pharmacological activity has been demonstrated in studies where its replacement with a 1,3,4-oxadiazole isostere led to a drastic drop in activity. mdpi.com This highlights the key role of the sulfur atom in the thiadiazole ring, which imparts improved liposolubility and allows for favorable interactions with biological targets. nih.gov

In the development of fenamate analogues as dual inhibitors of cyclooxygenase (CO) and 5-lipoxygenase (5-LO), the carboxylic acid functionality was replaced with acidic heterocycles, including 1,3,4-thiadiazole-2-thione. This strategy successfully yielded potent dual inhibitors. nih.gov

Furthermore, in the quest for novel glycine (B1666218) site agonists for the NMDA receptor, the triazole ring has been explored as a bioisostere for an amide group in previously developed agonists. This replacement led to the discovery of new agonists with varying activity profiles at different NMDA receptor subtypes. frontiersin.org

The following table provides examples of bioisosteric replacements in the design of 1,3,4-thiadiazole analogues.

| Original Moiety | Bioisosteric Replacement | Compound Class/Target | Outcome | Reference |

|---|---|---|---|---|

| 1,3,4-Thiadiazole | 1,3,4-Oxadiazole | Anticancer agents | Drastic drop in activity, demonstrating the importance of the thiadiazole ring. | mdpi.com |

| Carboxylic acid | 1,3,4-Thiadiazole-2-thione | Fenamate analogues (CO/5-LO inhibitors) | Resulted in potent dual inhibitors of CO and 5-LO. | nih.gov |

| Thiazole (B1198619) | 1,3,4-Thiadiazole | Kinase inhibitors | Switched selectivity from Fyn kinase to GSK-3β. | acs.org |

Elucidation of Molecular Mechanisms of Biological Activity

Understanding the molecular mechanisms by which 3-(1,3,4-thiadiazol-2-yl)propanoic acid derivatives exert their biological effects is crucial for rational drug design. This involves characterizing their interactions with specific enzymes and receptors.

Derivatives of 1,3,4-thiadiazole have been shown to inhibit a wide range of enzymes, demonstrating the broad therapeutic potential of this scaffold.

GPR40 (Free Fatty Acid Receptor 1): The 1,3,4-thiadiazole ring has been explored as a heterocyclic replacement for the phenyl ring in the 3-arylpropionic acid pharmacophore of GPR40 agonists. Several synthesized compounds based on a this compound scaffold were confirmed to activate this receptor in the micromolar concentration range, making them potential candidates for type 2 diabetes treatment. researchgate.net

α-Amylase and α-Glucosidase: Hybrid molecules of indole (B1671886) and thiadiazole have been synthesized and evaluated as α-amylase inhibitors. Many of these derivatives showed strong activity, with IC50 values in the micromolar range, surpassing the standard drug acarbose. nih.gov Other studies have shown that certain 1,2,4-triazole-thiol derivatives, which are structurally related to thiadiazoles, can potently inhibit hepatic α-glucosidase. researchgate.net

Carbonic Anhydrase: 1,3,4-Thiadiazole derivatives have been extensively studied as carbonic anhydrase (CA) inhibitors. For example, 1,3,4-thiadiazole-thiazolidinone hybrids have shown potent inhibitory activity against carbonic anhydrase, with some compounds being more potent than the standard reference, acetazolamide. rsc.org Kinetic studies revealed a competitive mode of binding for some of these inhibitors. rsc.org Coordination complexes of 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives have also demonstrated very good in vitro inhibitory properties against CA isozymes I, II, and IV. nih.gov

Cyclooxygenase (COX): The 1,3,4-thiadiazole scaffold has been incorporated into molecules designed as COX inhibitors. Some derivatives have been identified as selective COX-1 inhibitors with IC50 values in the low micromolar range, being more potent than ibuprofen (B1674241) and naproxen. nih.gov Other series have been developed as selective COX-2 inhibitors. researchgate.net

Aminopeptidase (B13392206) N (APN): Compounds with a 1,3,4-thiadiazole scaffold have shown potent inhibitory activities against aminopeptidase N, an enzyme implicated in tumor angiogenesis, with IC50 values in the micromolar range. nih.govnih.gov

Matrix Metalloproteinases (MMPs): 1,3,4-Thiadiazole derivatives have been reported as powerful inhibitors of various matrix metalloproteinases, including MMP-1, MMP-2, MMP-8, and MMP-9, with activities in the low micromolar range for some of the target enzymes. nih.gov Some derivatives have shown selectivity, for instance, by inhibiting MMP-9 without interfering with the protective MMP-8 enzyme. nih.gov

Tyrosine Kinase: The 1,3,4-thiadiazole scaffold is present in compounds designed as inhibitors of tyrosine kinases, such as Bcr-Abl, which is involved in chronic myelogenous leukemia. japsonline.comjapsonline.com Some derivatives have also shown inhibitory activity against EGFR and HER-2, which are receptor protein tyrosine kinases. mdpi.com

Acetylcholinesterase (AChE): Several series of 1,3,4-thiadiazole derivatives have been designed and evaluated as acetylcholinesterase inhibitors for potential use in Alzheimer's disease. Some analogues have demonstrated promising inhibition in the nanomolar range and exhibited stronger potency against AChE than against butyrylcholinesterase (BuChE). nih.govnih.govtbzmed.ac.ir Kinetic studies have shown both non-competitive and mixed-type inhibition of AChE by different derivatives. nih.gov

The following table summarizes the enzyme inhibition data for various 1,3,4-thiadiazole derivatives.

| Enzyme Target | Compound Series | Activity (IC50/Ki) | Reference |

|---|---|---|---|

| α-Amylase | Indole-based-thiadiazole analogs | 0.80 ± 0.05 - 9.30 ± 0.20 µM | nih.gov |

| Carbonic Anhydrase II | 1,3,4-thiadiazole-thiazolidinone derivative (7i) | 0.402 ± 0.017 µM | rsc.org |

| Cyclooxygenase-1 (COX-1) | Thiadiazole derivatives (compounds 3, 4) | 1.08 µM, 1.12 µM | nih.gov |

| Cyclooxygenase-2 (COX-2) | 5-(4-Bromobenzylideneamino)-1,3,4-thiadiazole-2(3H)-thione | 0.19 µM | researchgate.net |

| Aminopeptidase N (APN/CD13) | 1,3,4-thiadiazole scaffold compounds | Micromolar range | nih.govnih.gov |

| Matrix Metalloproteinase-9 (MMP-9) | Thiadiazole-based MMP inhibitor | Ki = 40 nM | researchgate.net |

| Tyrosine Kinase (EGFR) | 1,3,4-thiadiazole hybrids (32a, 32d) | 0.08 µM, 0.30 µM | mdpi.com |

| Tyrosine Kinase (Bcr-Abl) | Phenothiazine-thiadiazole derivative (compound 5) | 11.12 µg/ml (trypan blue), 50.66 µg/ml (MTT) | japsonline.com |

| Acetylcholinesterase (AChE) | 1,3,4-thiadiazole derivative (compound 8) | 0.09 µM | nih.gov |

| Acetylcholinesterase (AChE) | Drug-1,3,4-thiadiazole hybrid (3b) | 18.1 ± 0.9 nM | nih.gov |

Beyond direct enzyme inhibition, 1,3,4-thiadiazole derivatives can also modulate cellular functions by interacting with receptors and their downstream signaling pathways.

As mentioned, derivatives of this compound can act as agonists of GPR40, a receptor that, upon activation, stimulates glucose-dependent insulin (B600854) secretion. researchgate.net This makes them attractive for the treatment of type 2 diabetes.

In another example, thiadiazole analogues have been identified as potent and selective antagonists of the human adenosine (B11128) A3 receptor. nih.gov One of the most potent compounds in this series, N-[3-(4-methoxy-phenyl)- nih.govnih.govnih.govthiadiazol-5-yl]-acetamide, exhibited a Ki value of 0.79 nM at this receptor and demonstrated antagonistic properties in a functional assay of cAMP biosynthesis, which is a key signaling pathway for adenosine A3 receptors. nih.gov

More recently, a 1,3,4-thiadiazole scaffold was identified as the basis for the first-in-class non-peptidyl agonists of the human secretin receptor (hSecR). nih.gov These compounds have the potential for clinical applications in conditions such as heart failure, obesity, and type 2 diabetes. The lead compound was shown to be selective for hSecR over the vasopressin V2 receptor (AVP2R). nih.gov

Relationship Between Chemical Structure and Selectivity Towards Biological Targets

Achieving selectivity for a specific biological target over others is a major goal in drug discovery to minimize off-target effects. The chemical structure of 1,3,4-thiadiazole derivatives plays a crucial role in determining their selectivity profile.

For instance, in the case of COX inhibitors, subtle structural changes can shift selectivity between COX-1 and COX-2. While some series of thiadiazole derivatives are selective for COX-1, nih.gov others have been specifically designed and shown to be selective inhibitors of COX-2. researchgate.net

Selectivity has also been observed in the inhibition of matrix metalloproteinases. Large hydrophobic substituents in the P1' position of MMP inhibitors can lead to increased potency for gelatinases and stromelysins, while selectively decreasing potency against collagenases. scispace.com Furthermore, some thiadiazole-based MMP inhibitors have been developed to be selective for MMP-9 over other MMPs like MMP-8. nih.gov

In the context of receptor modulation, a methoxy (B1213986) group in the 4-position of a phenyl ring and N-acetyl or propionyl substitutions on aminothiadiazole templates led to significant increases in both binding affinity and selectivity for human adenosine A3 receptors over other adenosine receptor subtypes. nih.gov Molecular modeling suggested that an additional hydrogen bond between the nitrogen atom of the thiadiazole ring and the S181 residue in the A3 receptor, an interaction not possible with a thiazole ring, could contribute to this increased affinity and selectivity. nih.gov

Stereochemical Influences on Molecular Recognition and Biological Efficacy

Stereochemistry can have a profound impact on the biological activity of a drug, as different stereoisomers can interact differently with chiral biological targets like enzymes and receptors.

While specific studies focusing on the stereochemistry of this compound itself are not detailed in the provided search results, the principles of stereochemical influence are well-established for related compounds. For example, in the development of MMP inhibitors based on a 6H-1,3,4-thiadiazine scaffold, a screening effort identified chiral 6-methyl-1,3,4-thiadiazines as weak inhibitors. Further optimization of these chiral leads resulted in a potent and selective inhibitor, (2R)-N-[5-(4-bromophenyl)-6H-1,3,4-thiadiazine-2-yl]-2-[(phenylsulfonyl)amino]propanamide, which showed high affinity for MMP-9. researchgate.net The specific (R)-configuration at the 2-position of the propanamide side chain was crucial for this high affinity.

In the development of NMDA receptor glycine site agonists, a series of (R)-2-amino-3-triazolpropanoic acid analogues were designed. frontiersin.org The use of the (R)-enantiomer was based on previous findings that this configuration is preferred for agonist activity at the glycine binding site of the NMDA receptor. frontiersin.org

Mechanistic Investigations into Biological Activity Profiles

Antimicrobial Activity Mechanisms

The 1,3,4-thiadiazole (B1197879) scaffold is a component of various established antimicrobial agents and continues to be a promising framework for the development of new drugs to combat resistant pathogens. nih.govresearchgate.net

Detailed mechanistic studies on 3-(1,3,4-Thiadiazol-2-yl)propanoic acid's specific antibacterial action are not prominently featured in the reviewed literature. However, research on related 1,3,4-thiadiazole derivatives points to several potential mechanisms. One general mechanism involves the inhibition of essential bacterial enzymes or interference with bacterial DNA. For instance, some 1,3,4-thiadiazole derivatives have been synthesized and shown to exhibit good activity against strains like Staphylococcus aureus, S. epidermidis, and Bacillus subtilis. capes.gov.br The antibacterial efficacy of this class of compounds is often linked to the nature and position of substituents on the thiadiazole ring. nih.gov

The antifungal mechanisms of the 1,3,4-thiadiazole class have been more extensively studied, offering significant insights. While data specific to this compound is scarce, a notable study on a related derivative, 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (Compound C1), provides a detailed mechanistic pathway. nih.govnih.gov

This research demonstrated that the primary antifungal action is the disruption of fungal cell wall biogenesis. nih.govnih.gov Key observations included:

Morphological Changes: Fungal cells treated with the compound lost their characteristic shape, formed giant cells, and were unable to withstand internal turgor pressure, leading to the leakage of protoplasmic content. nih.govnih.gov

Cell Wall Integrity: The compound caused an uneven distribution of essential cell wall components like chitin (B13524) and β(1→3) glucan. nih.gov Spectroscopic analysis suggested that the compound weakens the interactions between β(1→3) and β(1→6) glucans, compromising the structural integrity of the cell wall. nih.gov

No Effect on Ergosterol (B1671047): Importantly, this derivative did not interfere with ergosterol content, distinguishing its mechanism from that of azole antifungals. nih.gov

This focus on cell wall disruption represents a key antifungal strategy for this class of compounds. nih.govnih.gov

The 1,3,4-thiadiazole core is recognized for its potential in developing antiviral and antitubercular agents. nih.govcbijournal.com

Antiviral Activity: Research on novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives has shown potent activity against the Tobacco Mosaic Virus (TMV). nih.gov The proposed mechanism for one of the most active compounds, E2, involves a multi-faceted defense response in the host plant:

Inhibition of Viral Spread: The compound was shown to effectively inhibit the spread of the virus within the host. nih.gov

Physical Barrier Formation: It induced changes in the leaf's morphology, causing stomatal closure and a more compact arrangement of mesophyll cells, which creates a defensive barrier against viral infection. nih.gov

Enhanced Photosynthesis: The compound increased chlorophyll (B73375) content and net photosynthesis in infected leaves, helping the plant maintain stability and resist the virus. nih.gov

Reduction of Oxidative Stress: It also lowered the levels of oxidative stress markers like malondialdehyde (MDA) and hydrogen peroxide (H2O2). nih.gov

Antitubercular Activity: Various derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. researchgate.netcbijournal.comconnectjournals.com While the precise molecular targets are diverse and depend on the specific derivative, the general approach involves designing molecules that can inhibit essential mycobacterial processes. For example, studies have evaluated N-phenyl-1,3,4-thiadiazole-2-amine derivatives and thiadiazole pyrrolyl benzamide (B126) derivatives, with some compounds showing significant minimum inhibitory concentration (MIC) values against M. tuberculosis H37Rv. researchgate.netconnectjournals.com

Anti-inflammatory Pathways and Molecular Interventions

The anti-inflammatory properties of 1,3,4-thiadiazole derivatives are well-documented, with many studies focusing on their ability to inhibit key enzymes in the inflammatory cascade. nih.govnih.govnih.gov

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. mdpi.comscientific-journal.com Several studies have demonstrated that 1,3,4-thiadiazole derivatives are effective inhibitors of COX enzymes.

Selective COX-1 Inhibition: One study identified thiadiazole-based compounds that were potent and selective inhibitors of COX-1, with IC50 values for the most active compounds being significantly lower than control drugs like ibuprofen (B1674241) and naproxen. mdpi.com

Dual COX-2/15-LOX Inhibition: Another line of research has focused on creating hybrid molecules that combine the 1,3,4-thiadiazole scaffold with a 4-thiazolidinone (B1220212) moiety to achieve dual inhibition of both COX-2 and 15-lipoxygenase (15-LOX). nih.gov This dual-inhibition strategy is considered a promising approach to developing anti-inflammatory agents with fewer side effects. The most promising compound from this series inhibited the COX-2 enzyme at a nanomolar concentration. nih.gov

Inhibition of Prostaglandin (B15479496) E2 (PGE2) Biosynthesis: Research into 2-aminoacyl-1,3,4-thiadiazole derivatives revealed a class of potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1). nih.gov This enzyme converts the COX-derived prostaglandin H2 (PGH2) into the pro-inflammatory PGE2. By targeting mPGES-1, these compounds can reduce inflammation with potentially fewer side effects than traditional NSAIDs that block all prostaglandin synthesis. nih.gov

Table 1: Cyclooxygenase (COX) Inhibition by Various 1,3,4-Thiadiazole Derivatives

| Compound Class | Target Enzyme(s) | Key Findings | Reference |

|---|---|---|---|

| Thiadiazole-based scaffold | COX-1 | Potent and selective COX-1 inhibition with IC50 values as low as 1.08 µM. | mdpi.com |

| Thiadiazole-thiazolidinone hybrids | COX-2 / 15-LOX | Dual inhibition, with the lead compound showing a COX-2 IC50 of 70 nM. | nih.gov |

| 2-Aminoacyl-1,3,4-thiadiazoles | mPGES-1 | Strong inhibition of PGE2 biosynthesis with IC50 values in the nanomolar range. | nih.gov |

| Imidazo[2,1-b] nih.govnih.govmdpi.comthiadiazoles | COX-2 | Showed higher theoretical inhibition of COX-2 compared to the standard drug diclofenac (B195802) in docking studies. | nih.gov |

Beyond direct enzyme inhibition, 1,3,4-thiadiazole derivatives can modulate the complex signaling pathways that orchestrate the inflammatory response. The inflammatory process involves a cascade of signaling molecules and transcription factors, such as NF-κB and MAPKs, which lead to the production of pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov

Studies on 2-aminoacyl-1,3,4-thiadiazole derivatives have shown they can effectively modulate the levels of pro- and anti-inflammatory cytokines. nih.gov The most promising compound in one study demonstrated significant in vivo anti-inflammatory activity by reducing the migration of leukocytes and modulating the levels of key cytokines in a mouse model. nih.gov This suggests an ability to interfere with the broader inflammatory signaling cascade, a mechanism also observed in other classes of compounds targeting inflammatory pathways. nih.govdmed.org.ua

Anticancer Activity and Cellular Pathway Modulation

Derivatives of this compound have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and proliferation. nih.govmdpi.comnih.gov The inherent chemical properties of the 1,3,4-thiadiazole ring, such as its aromaticity and ability to act as a bioisostere of nucleic acid bases, contribute to its capacity to interfere with DNA replication and other critical cellular processes in cancer cells. nih.govnih.gov

The antiproliferative effects of these compounds are often linked to their ability to modulate key signaling pathways that are frequently dysregulated in cancer. One of the primary mechanisms involves the inhibition of protein kinases, which are crucial for cell signaling and proliferation.

For instance, certain 1,3,4-thiadiazole derivatives have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway . nih.govnih.gov This pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. By down-regulating the phosphorylation of key proteins like PI3K, Akt, and mTOR, these compounds can effectively halt the cell's growth and proliferation signals. nih.gov

Another critical target is the mitogen-activated protein kinase (MAPK) pathway, specifically the MEK/ERK cascade . Inhibition of this pathway has been observed with some 4-(1,3,4-thiadiazol-2-ylthio)pyrimidine derivatives, leading to reduced proliferation of colorectal cancer cells. nih.gov